Product packaging for (6S)-Tetrahydrofolic Acid(Cat. No.:CAS No. 71963-69-4)

(6S)-Tetrahydrofolic Acid

Cat. No.: B588109
CAS No.: 71963-69-4
M. Wt: 445.4 g/mol
InChI Key: GTHBYNYDVOUIBB-VHBIQUBJSA-N
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Description

Historical Context of Tetrahydrofolate Biochemical Discovery

The journey to understanding tetrahydrofolic acid began in the 1930s with the work of researcher Lucy Wills, who in 1931 discovered that a factor in brewer's yeast could prevent anemia in pregnant women. news-medical.net This substance was later termed folate. In the ensuing years, folate was isolated from brewer's yeast and spinach leaves. news-medical.netresearchgate.net Bob Stokstad accomplished the isolation of its pure crystalline form in 1943. news-medical.net

A significant breakthrough came with the realization that folate itself is a precursor, and its biologically active form is tetrahydrofolate. This was elucidated through the study of antifolates, such as aminopterin, which was used as the first anti-cancer drug. news-medical.net These compounds were found to inhibit the enzyme dihydrofolate reductase, thereby blocking the conversion of dihydrofolate to tetrahydrofolate and halting cell division. news-medical.netnih.gov This discovery underscored the essential role of tetrahydrofolate in cellular processes. Further research using radioactive tracers helped to identify the various enzymes and transporters involved in folate metabolism. nih.gov

Stereochemical Specificity and Biological Activity of the (6S)-Diastereomer

Folic acid possesses a single chiral center in its glutamic acid component. However, the reduction of the pteridine (B1203161) ring in folic acid to form tetrahydrofolic acid introduces a second chiral center at the C6 position. google.com This results in the potential for two diastereomers: (6R)-THF and (6S)-THF.

Crucially, only the (6S)-diastereomer is biologically active. ebi.ac.uk Enzymatic reduction of folic acid in the body, catalyzed by dihydrofolate reductase (DHFR), is a stereoselective process that exclusively produces (6S)-THF. google.com In contrast, chemical reduction methods typically yield a racemic mixture of both (6R) and (6S) forms. fao.org

The stereochemical configuration at the C6 position is critical for the interaction of tetrahydrofolate with the enzymes that utilize it as a cofactor. The (6S) form is significantly more active in promoting the binding of substrates to enzymes like thymidylate synthase. medchemexpress.cominvivochem.com For instance, (6S)-Tetrahydrofolic acid is reported to be 1000 times more potent than the (6R) form in facilitating the binding of fluorodeoxyuridylate to thymidylate synthase. medchemexpress.cominvivochem.com Furthermore, it is 600 times more effective as a growth factor for certain microorganisms. medchemexpress.cominvivochem.com The (6R) isomer not only lacks activity but can also act as an inhibitor of some folate-dependent enzymes. google.com

Central Role in One-Carbon Metabolism: An Overview

This compound and its derivatives are the primary carriers of one-carbon units in a wide array of metabolic reactions. nih.govwikipedia.org These single-carbon groups, which include formyl, methenyl, methylene (B1212753), and methyl groups, are attached to the N5 or N10 positions of the tetrahydrofolate molecule. nih.govnih.gov The collection of these one-carbon-carrying THF derivatives is often referred to as the "one-carbon pool." nih.gov

The one-carbon units carried by THF are sourced from amino acids such as serine, glycine (B1666218), histidine, and tryptophan. nih.gov These units are then donated for the biosynthesis of essential macromolecules. Key processes dependent on THF-mediated one-carbon transfers include:

Purine (B94841) Synthesis: The formation of the purine ring, a fundamental component of DNA and RNA, requires two one-carbon donations from THF derivatives. numberanalytics.comwikipedia.org

Thymidylate Synthesis: THF is essential for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis. nih.govnumberanalytics.com

Amino Acid Metabolism: THF is involved in the interconversion of serine and glycine, and the regeneration of methionine from homocysteine. creative-proteomics.comekb.eg The latter is crucial for the synthesis of S-adenosylmethionine (SAM), the primary methyl group donor in the body for numerous methylation reactions, including DNA methylation which plays a role in gene expression. creative-proteomics.comekb.eg

Disruptions in one-carbon metabolism due to a deficiency in active folate can lead to serious health consequences, including megaloblastic anemia and an increased risk of neural tube defects in developing fetuses. nih.govnumberanalytics.com

FeatureDescription
Core Structure Composed of a pteridine ring, para-aminobenzoic acid (PABA), and glutamic acid. nih.gov
Active Form This compound, formed by the reduction of folic acid. taylorandfrancis.comwikipedia.org
Key Enzyme Dihydrofolate reductase (DHFR) catalyzes the stereospecific reduction to (6S)-THF. google.com
Primary Function Carrier of one-carbon units in metabolic reactions. nih.govwikipedia.org
Stereoisomers Exists as (6S) and (6R) diastereomers; only the (6S) form is biologically active. ebi.ac.ukgoogle.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71963-69-4

Molecular Formula

C19H23N7O6

Molecular Weight

445.4 g/mol

IUPAC Name

(2S)-2-[[4-[[(6S)-2-amino-4-oxo-4a,5,6,7-tetrahydro-3H-pteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C19H23N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,11-12,14,21,23H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/t11-,12-,14?/m0/s1

InChI Key

GTHBYNYDVOUIBB-VHBIQUBJSA-N

SMILES

C1C(NC2C(=N1)NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

C1[C@@H](NC2C(=O)NC(=NC2=N1)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

C1C(NC2C(=O)NC(=NC2=N1)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Appearance

Assay:≥95%A crystalline solid

Synonyms

(S)-N-[4-[[(2-Amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid; 

Origin of Product

United States

Biosynthesis and Metabolic Interconversion of 6s Tetrahydrofolic Acid

De Novo Biosynthetic Pathways (in Organisms Capable of Synthesis)

The de novo synthesis of folate is a multi-step process that utilizes guanosine-5'-triphosphate (GTP), p-aminobenzoate (PABA), and glutamate (B1630785) as the primary building blocks. nih.gov This pathway is found in many bacteria and plants but is absent in humans, who must obtain folate from their diet. annualreviews.org

The biosynthesis of the pteridine (B1203161) moiety of folate begins with Guanosine-5'-triphosphate (GTP). nih.govjmb.or.kr The enzyme GTP cyclohydrolase I (GTPCH) catalyzes the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate. wikipedia.orgresearchgate.net This reaction is the first committed and often rate-limiting step in the folate biosynthetic pathway. jmb.or.krwikipedia.org

The conversion involves the hydrolysis of GTP, leading to the formation of the pteridine ring structure of 7,8-dihydroneopterin triphosphate. wikipedia.org This initial step is critical for providing the foundational pterin (B48896) structure upon which the rest of the folate molecule will be built.

The synthesis of the p-aminobenzoate (PABA) portion of folate starts from chorismate, a key intermediate in the shikimate pathway. nih.govnih.gov In organisms like Escherichia coli, the conversion of chorismate to PABA occurs in two main steps. nih.gov

First, the enzyme complex aminodeoxychorismate synthase, composed of PabA and PabB subunits, converts chorismate to 4-amino-4-deoxychorismate (ADC). nih.gov PabA provides the amino group from glutamine, which is then transferred to chorismate by PabB. nih.gov Subsequently, the enzyme aminodeoxychorismate lyase (PabC) catalyzes the removal of pyruvate (B1213749) from ADC and the aromatization of the ring to form PABA. nih.gov This PABA molecule is then ready to be incorporated into the folate structure. researchgate.net

The final stages of dihydrofolate (DHF) synthesis involve the enzymatic coupling of the pteridine moiety with PABA. The pteridine precursor, 6-hydroxymethyl-7,8-dihydropterin (B3263101), is first pyrophosphorylated by 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK). researchgate.net

The resulting 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) is then condensed with PABA by the enzyme dihydropteroate (B1496061) synthase (DHPS) to form 7,8-dihydropteroate. researchgate.netresearchgate.net Following this, dihydrofolate synthase (DHFS) catalyzes the addition of a glutamate residue to dihydropteroate, yielding dihydrofolate (DHF). researchgate.netbiorxiv.org

Conversion to p-Aminobenzoate (PABA) Derivatives

Reduction of Dihydrofolate to (6S)-Tetrahydrofolic Acid

The final and critical step in the formation of the active coenzyme is the reduction of dihydrofolate (DHF) to this compound (THF). nih.govproteopedia.org This reaction is essential for maintaining the cellular pool of THF required for various metabolic processes. nih.govnih.gov

The reduction of DHF to THF is catalyzed by the enzyme Dihydrofolate Reductase (DHFR). proteopedia.orgwikipedia.org The reaction involves the transfer of a hydride ion from a cofactor to DHF, resulting in the reduction of the 5,6-double bond of the pterin ring. proteopedia.orgrsc.org

The mechanism is stepwise, involving the binding of both DHF and the cofactor to the enzyme's active site. wikipedia.org Protonation of the N5 atom of DHF precedes the hydride transfer. nih.govpnas.org This protonation increases the electrophilicity of the C6 atom, facilitating the hydride attack. ebi.ac.uk The hydride transfer from the cofactor to the C6 position of the pterin ring is stereospecific, resulting in the formation of the (6S) isomer of tetrahydrofolate. researchgate.netnih.govresearchgate.netrcsb.org The reaction is completed with the release of the products, THF and the oxidized cofactor. wikipedia.org

The activity of Dihydrofolate Reductase is dependent on the presence of a reducing cofactor, which is typically Nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). nih.govproteopedia.org NADPH serves as the electron donor for the reduction of DHF. wikipedia.orgprospecbio.com

During the catalytic cycle, NADPH binds to the active site of DHFR along with the substrate, DHF. proteopedia.org The enzyme facilitates the transfer of a hydride ion from the C4 position of the nicotinamide ring of NADPH to the C6 position of the pterin ring of DHF. wikipedia.orgpnas.org This results in the oxidation of NADPH to NADP+. wikipedia.org The binding of NADPH is crucial for the catalytic activity and can also influence the binding and release of the substrate and product from the enzyme. core.ac.uk

Data Tables

Table 1: Enzymes in the De Novo Folate Biosynthesis Pathway

Enzyme Abbreviation Function
Guanosine-5'-triphosphate cyclohydrolase I GTPCH Converts GTP to 7,8-dihydroneopterin triphosphate. wikipedia.org
Aminodeoxychorismate synthase PabA/PabB Converts chorismate to 4-amino-4-deoxychorismate. nih.gov
Aminodeoxychorismate lyase PabC Converts 4-amino-4-deoxychorismate to p-aminobenzoate. nih.gov
6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase HPPK Pyrophosphorylates 6-hydroxymethyl-7,8-dihydropterin. researchgate.net
Dihydropteroate synthase DHPS Condenses DHPPP and PABA to form 7,8-dihydropteroate. researchgate.netresearchgate.net
Dihydrofolate synthase DHFS Adds a glutamate residue to dihydropteroate to form DHF. researchgate.netbiorxiv.org

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
4-amino-4-deoxychorismate
6-hydroxymethyl-7,8-dihydropterin
6-hydroxymethyl-7,8-dihydropterin pyrophosphate
7,8-dihydroneopterin triphosphate
7,8-dihydropteroate
Chorismate
Dihydrofolate
Glutamate
Guanosine-5'-triphosphate
Nicotinamide adenine dinucleotide phosphate
p-Aminobenzoate
Pyruvate

Dihydrofolate Reductase (DHFR) Mechanism and Stereospecificity

Polyglutamylation of this compound

The addition of a polyglutamate tail to this compound (THF) is a critical modification that significantly impacts its cellular function. This process, known as polyglutamylation, is catalyzed by the enzyme folylpolyglutamate synthase (FPGS) and is essential for the retention of folates within the cell and for their efficient utilization by various folate-dependent enzymes. proteopedia.orgnih.govfrontiersin.orgacs.org

Enzymatic Mechanism of Folylpolyglutamate Synthase

Folylpolyglutamate synthase (FPGS) is an ATP-dependent ligase that sequentially adds multiple glutamate residues to the γ-carboxyl group of the glutamate moiety of THF and other folate derivatives. proteopedia.orgacs.org The reaction mechanism involves the ATP-dependent activation of the free γ-carboxylate group of the folate substrate to form an acyl phosphate intermediate. researchgate.net This is followed by a nucleophilic attack from the amino group of an incoming L-glutamate molecule, resulting in the formation of a γ-peptide bond and the release of ADP and inorganic phosphate. proteopedia.orgresearchgate.net

Structural and kinetic studies have provided insights into the catalytic process. The enzyme consists of two domains, and the binding of the three substrates—folate, ATP, and glutamate—occurs in a highly conserved region near the domain boundary. proteopedia.orgnih.gov The binding of ATP alone is not sufficient to create a fully active enzyme. researchgate.net It is the subsequent binding of the folate substrate that induces a significant conformational change, activating FPGS and creating a binding site for the third substrate, L-glutamate. proteopedia.orgresearchgate.net This sequential binding mechanism ensures the orderly progression of the reaction. nih.gov The enzyme can add multiple glutamate residues in a processive or distributive manner, depending on the concentration of the folate substrate. acs.org

Impact of Polyglutamylation on Intracellular Localization and Enzyme Binding

Polyglutamylation plays a crucial role in the intracellular homeostasis of folates. proteopedia.orgfrontiersin.org The addition of the negatively charged glutamate tail effectively traps folate derivatives within the cell, as the polyglutamylated forms are poor substrates for efflux transporters. mdpi.com This is essential for maintaining a sufficient intracellular pool of these vital coenzymes. nih.govresearchgate.net

Furthermore, polyglutamylation significantly enhances the affinity of folate derivatives for most folate-dependent enzymes. nih.govmdpi.comresearchgate.net This increased binding affinity is attributed to additional interactions between the polyglutamate tail and the enzyme. For instance, structural studies of serine hydroxymethyltransferase (SHMT) in complex with a diglutamylated THF derivative revealed a structural rearrangement in the enzyme that creates new, specific interactions with the glutamate tail. researchgate.net This enhanced binding increases the efficiency of folate-mediated one-carbon transfer reactions. nih.govfrontiersin.org The association of polyglutamylated folates with enzymes also serves to stabilize the cellular folate pool, as bound folates are less prone to oxidative degradation. nih.govfrontiersin.org

Interconversion of this compound Derivatives

This compound is the central carrier of one-carbon units in various metabolic pathways. nih.gov These one-carbon units exist at different oxidation states and are attached to the N5 or N10 positions of the pteridine ring, or bridge these two positions. researchgate.netnih.gov The interconversion of these THF derivatives is crucial for providing the specific one-carbon donors required for the biosynthesis of purines, thymidylate, and certain amino acids. nih.govnih.gov

Formation of 5,10-Methylenetetrahydrofolate (5,10-CH₂-THF)

5,10-Methylenetetrahydrofolate is a key intermediate in one-carbon metabolism and can be formed through several reactions. wikipedia.org A primary route is the reversible conversion of L-serine and THF to glycine (B1666218) and 5,10-CH₂-THF, a reaction catalyzed by the enzyme serine hydroxymethyltransferase (SHMT). nih.govfrontiersin.org Alternatively, 5,10-CH₂-THF can be generated from the reaction of THF with formaldehyde (B43269). google.com This derivative serves as the substrate for the synthesis of thymidylate and can be further metabolized to other one-carbon folate forms. wikipedia.orghmdb.ca

Derivatization to 5-Methyltetrahydrofolate (5-MTHF)

5-Methyltetrahydrofolate is the most reduced form of the one-carbon folate derivatives and is essential for the remethylation of homocysteine to methionine. ebi.ac.uk It is synthesized from 5,10-methylenetetrahydrofolate through an irreversible reduction catalyzed by the enzyme methylenetetrahydrofolate reductase (MTHFR). wikipedia.orgebi.ac.uk This reaction is a critical regulatory point in folate metabolism, channeling one-carbon units towards methionine synthesis. ebi.ac.uk

Generation of 10-Formyltetrahydrofolate (10-HCO-THF)

10-Formyltetrahydrofolate is the most oxidized one-carbon folate derivative and is a crucial donor of formyl groups in purine (B94841) biosynthesis and for the formylation of initiator methionyl-tRNA. nih.govwikipedia.orgfoodb.ca There are two main pathways for its synthesis. One pathway involves the direct addition of formate (B1220265) to THF in an ATP-dependent reaction catalyzed by formate-tetrahydrofolate ligase (FTL), which is part of a trifunctional enzyme in eukaryotes known as C1-THF synthase. nih.govuniprot.orguniprot.org The alternative pathway involves a two-step conversion from 5,10-methylenetetrahydrofolate. First, 5,10-CH₂-THF is oxidized to 5,10-methenyltetrahydrofolate by 5,10-CH₂-THF dehydrogenase. Subsequently, 5,10-methenyltetrahydrofolate is hydrolyzed to 10-formyltetrahydrofolate by 5,10-CH=THF cyclohydrolase. nih.govwikipedia.org

Mechanistic Enzymology of 6s Tetrahydrofolic Acid in One Carbon Transfer Reactions

One-Carbon Unit Shuttling Mechanisms

(6S)-Tetrahydrofolic acid's versatility as a one-carbon carrier stems from its ability to accept and donate single-carbon units attached to its N5 and/or N10 nitrogen atoms. nih.govnih.gov These one-carbon units, sourced primarily from the catabolism of amino acids like serine, are interconverted to provide the necessary building blocks for various metabolic pathways. nih.govscispace.com

The de novo synthesis of purine (B94841) nucleotides, essential components of DNA and RNA, relies on two formylation steps catalyzed by THF-dependent enzymes. researchgate.net 10-Formyl-THF serves as the formyl group donor in these reactions. creative-proteomics.com

Glycinamide (B1583983) Ribonucleotide (GAR) Transformylase (GART): This enzyme catalyzes the transfer of a formyl group from 10-formyl-THF to the amino group of glycinamide ribonucleotide (GAR), forming formylglycinamide ribonucleotide (FGAR). ebi.ac.uk This is a crucial step in the formation of the imidazole (B134444) ring of the purine structure. The reaction proceeds through a proposed tetrahedral intermediate, with the enzyme's active site facilitating the transfer. ebi.ac.uk

5-Aminoimidazole-4-carboxamide Ribonucleotide (AICAR) Transformylase (ATIC): This bifunctional enzyme catalyzes the final formylation step in purine biosynthesis. researchgate.net It transfers a formyl group from 10-formyl-THF to AICAR, producing 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR). researchgate.net This reaction completes the purine ring, leading to the formation of inosine (B1671953) monophosphate (IMP), the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). researchgate.net

The thermodynamic properties of THF are well-suited for the transfer of activated formyl groups, a function that other C1 carriers like tetrahydromethanopterin (H4MPT) appear unsuited for. nih.gov

The synthesis of thymidylate (dTMP), a critical component of DNA, involves the transfer of a methylene (B1212753) group from 5,10-methylenetetrahydrofolate (5,10-CH2-THF). researchgate.net This reaction is unique as THF acts as both the one-carbon donor and a reducing agent. nih.gov

Thymidylate Synthase (TYMS): This enzyme catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP. nih.govresearchgate.net 5,10-CH2-THF provides both the one-carbon unit (methylene group) and the electrons required for its reduction to a methyl group. nih.gov During this reaction, the tetrahydrofolate moiety is oxidized to dihydrofolate (DHF). nih.gov DHF is then recycled back to THF by the enzyme dihydrofolate reductase (DHFR), a key target for various chemotherapeutic drugs. nih.govnih.gov The formation of a stable ternary complex between TYMS, dUMP, and 5,10-CH2-THF is essential for catalysis. nih.gov

The regeneration of methionine from homocysteine is a vital reaction that links the folate and methionine cycles. nih.govwikipedia.org This process is dependent on the transfer of a methyl group from 5-methyltetrahydrofolate (5-methyl-THF), the most reduced form of THF. nih.gov

Methionine Synthase (MTR): This vitamin B12 (cobalamin)-dependent enzyme catalyzes the transfer of a methyl group from 5-methyl-THF to homocysteine, yielding methionine and regenerating THF. wikipedia.orgebi.ac.uk The reaction proceeds in two main steps: first, the methyl group from 5-methyl-THF is transferred to the enzyme-bound cob(I)alamin cofactor to form methylcob(III)alamin. pnas.org Subsequently, the methyl group is transferred from methylcob(III)alamin to homocysteine. drugbank.comwikipedia.org MTR is the only known mammalian enzyme capable of metabolizing 5-methyl-THF, and its activity is crucial for preventing the "methyl-folate trap," an accumulation of cellular folate as 5-methyl-THF. pnas.orgnih.gov

Transfer of Methylene Groups (e.g., in Thymidylate Biosynthesis)

Detailed Enzymatic Reactions Catalyzed by this compound-Dependent Enzymes

The following sections delve into the detailed mechanisms of two key enzymes that utilize this compound and its derivatives.

Serine hydroxymethyltransferase (SHMT) is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that plays a central role in one-carbon metabolism by catalyzing the reversible interconversion of serine and glycine (B1666218). ebi.ac.ukwikipedia.org This reaction is the primary source of one-carbon units for the cell. ebi.ac.uk

Reaction: L-serine + (6S)-tetrahydrofolate ⇌ glycine + 5,10-methylenetetrahydrofolate + H₂O ebi.ac.uknih.gov

Mechanism: The catalytic cycle of SHMT involves several steps:

Transaldimination: The L-serine substrate binds to the enzyme and reacts with the internal aldimine (PLP covalently linked to a lysine (B10760008) residue) to form an external aldimine. wikipedia.org

Retro-aldol Cleavage: A glutamate (B1630785) residue in the active site abstracts a proton from the hydroxyl group of serine, initiating the cleavage of the Cα-Cβ bond. wikipedia.orgacs.org This releases formaldehyde (B43269) and leaves a glycine-quinoid intermediate. ebi.ac.uk

Formaldehyde Transfer: The released formaldehyde reacts with (6S)-tetrahydrofolate, which is bound in the active site, to form a carbinolamine intermediate. wikipedia.org

Dehydration and Cyclization: Following a series of proton transfers, the carbinolamine is dehydrated to form 5,10-methylenetetrahydrofolate. wikipedia.org

Product Release: The glycine external aldimine is hydrolyzed, releasing glycine and regenerating the internal aldimine, returning the enzyme to its resting state. wikipedia.org

Kinetic studies have shown that SHMT follows a random sequential mechanism, where either L-serine or THF can bind to the enzyme first to form a binary complex, which then binds the second substrate to form a ternary complex. nih.govbiorxiv.org

Methionine synthase (MTR) is a cobalamin- and zinc-dependent enzyme that catalyzes the remethylation of homocysteine to methionine. ebi.ac.uk This reaction is crucial for regenerating methionine and linking the folate and methionine cycles. nih.govresearchgate.net

Reaction: L-homocysteine + 5-methyltetrahydrofolate ⇌ L-methionine + (6S)-tetrahydrofolate ebi.ac.uk

Mechanism: The catalytic cycle of MTR involves the shuttling of a methyl group between three substrates: 5-methyl-THF, the cobalamin cofactor, and homocysteine. This is thought to involve significant domain rearrangements within the enzyme. ebi.ac.uk

Methyl Group Transfer to Cobalamin: The enzyme in its resting state contains a methylcob(III)alamin cofactor. wikipedia.org However, the catalytic cycle starts with the binding of 5-methyl-THF. ebi.ac.uk The highly reactive cob(I)alamin form of the cofactor, generated in a previous turnover, performs a nucleophilic attack on the methyl group of 5-methyl-THF, forming methylcob(III)alamin and THF. ebi.ac.uk

Methyl Group Transfer to Homocysteine: The thiol group of homocysteine, activated by a zinc ion, attacks the methyl group of methylcob(III)alamin. wikipedia.org This results in the formation of methionine and the regeneration of the highly nucleophilic cob(I)alamin cofactor. wikipedia.orgebi.ac.uk

During the catalytic cycle, the reactive cob(I)alamin intermediate can be oxidized to an inactive cob(II)alamin state. Reductive reactivation of the enzyme is required, a process that involves S-adenosylmethionine (SAM). ebi.ac.uk

Methylenetetrahydrofolate Reductase (MTHFR) Activity and Regulation

Methylenetetrahydrofolate reductase (MTHFR) is a key enzyme in folate and homocysteine metabolism. nih.gov It catalyzes the irreversible reduction of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. wikipedia.org This product, 5-methyltetrahydrofolate, serves as the primary circulatory form of folate and is essential for the remethylation of homocysteine to methionine. nih.gov

The activity of MTHFR is subject to regulation by several mechanisms. One significant mode of regulation is allosteric inhibition by S-adenosylmethionine (SAM), also known as AdoMet. wikipedia.orgmdpi.com SAM binds to the C-terminal regulatory domain of MTHFR, leading to a decrease in enzyme activity. mdpi.com This inhibition is a crucial feedback mechanism; when SAM levels are high, MTHFR activity is suppressed, thereby reducing the production of 5-methyltetrahydrofolate and, consequently, methionine. mdpi.com

Phosphorylation is another important regulatory mechanism for human MTHFR. pnas.orgnih.gov The enzyme can be phosphorylated on a serine-rich region in its N-terminal domain. pnas.orgnih.gov This phosphorylation event decreases MTHFR activity by approximately 20% and enhances its sensitivity to inhibition by SAM. wikipedia.orgpnas.org Specifically, the phosphorylation of threonine-34 has been identified as a critical site for this allosteric regulation. pnas.orgnih.gov The phosphorylation state of MTHFR is influenced by the intracellular ratio of SAM to S-adenosylhomocysteine (AdoHcy), linking the enzyme's activity directly to the cell's methylation status. pnas.org

Genetic variations, such as the common 677C→T polymorphism, can also impact MTHFR activity. nih.gov This variant results in a thermolabile enzyme with reduced activity, which can lead to elevated homocysteine levels, particularly in individuals with low folate status. nih.govmdpi.com

Regulator Effect on MTHFR Activity Mechanism
S-adenosylmethionine (SAM)InhibitionAllosteric binding to the C-terminal regulatory domain. wikipedia.orgmdpi.com
PhosphorylationInhibitionCovalent modification, increasing sensitivity to SAM inhibition. wikipedia.orgpnas.orgnih.gov
Dihydrofolate (DHF)InhibitionBinds to the enzyme, potentially competing with the substrate. wikipedia.orgmdpi.com

Thymidylate Synthase (TS) in Deoxythymidylate Monophosphate (dTMP) Synthesis

Thymidylate synthase (TS) is an essential enzyme that catalyzes the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. ebi.ac.ukwikipedia.org This reaction involves the reductive methylation of deoxyuridine monophosphate (dUMP) using 5,10-methylenetetrahydrofolate as the one-carbon donor. proteopedia.orgtocris.com In this unique reaction within folate metabolism, 5,10-methylenetetrahydrofolate is oxidized to dihydrofolate (DHF). wikipedia.orgebi.ac.uk

The catalytic mechanism of TS is a complex process. ebi.ac.uk It begins with a nucleophilic attack by a cysteine residue in the enzyme's active site on the C6 position of dUMP. ebi.ac.uk This is followed by the formation of a ternary complex with 5,10-methylenetetrahydrofolate. wikipedia.org A methyl group is transferred from the folate cofactor to the C5 position of dUMP, and a subsequent hydride transfer from the tetrahydrofolate ring reduces the newly formed methyl group, yielding dTMP and DHF. wikipedia.org

The reaction catalyzed by TS is the sole de novo pathway for dTMP production, making it a critical target for cancer chemotherapy. proteopedia.orgebi.ac.uk Inhibition of TS leads to an imbalance of deoxynucleotides and an accumulation of dUMP, which can cause DNA damage and trigger cell death. wikipedia.orgtocris.com

Substrate/Cofactor Product Role in Reaction
Deoxyuridine monophosphate (dUMP)Deoxythymidine monophosphate (dTMP)Acceptor of the one-carbon unit. ebi.ac.uk
5,10-MethylenetetrahydrofolateDihydrofolate (DHF)Donor of the one-carbon unit and reductant. ebi.ac.ukwikipedia.org

Glycinamide Ribonucleotide Transformylase (GART) in Purine Synthesis

Glycinamide ribonucleotide transformylase (GART) is a key enzyme in the de novo purine biosynthesis pathway. ebi.ac.uknih.gov It catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate to the amino group of glycinamide ribonucleotide (GAR), producing formylglycinamide ribonucleotide (fGAR) and tetrahydrofolate. ebi.ac.ukwikipedia.org This reaction represents the third step in the synthesis of purines, which are essential building blocks for DNA and RNA. nih.govresearchgate.net

In humans, GART exists as part of a trifunctional enzyme that also includes glycinamide ribonucleotide synthetase (GARS) and aminoimidazole ribonucleotide synthetase (AIRS) activities. wikipedia.orgsdbonline.org The GART activity is located in the C-terminal domain of this large polypeptide. researchgate.net

The catalytic mechanism involves the activation of the formyl group of 10-formyltetrahydrofolate, which is then attacked by the amino group of GAR. ebi.ac.uk Conserved active site residues, such as asparagine, histidine, and aspartate, play crucial roles in stabilizing reaction intermediates and facilitating the transfer reaction. ebi.ac.uknih.gov Due to its critical role in nucleotide biosynthesis, GART is a significant target for the development of anticancer drugs. ebi.ac.uk

Substrate/Cofactor Product Step in Purine Biosynthesis
Glycinamide ribonucleotide (GAR)Formylglycinamide ribonucleotide (fGAR)Step 3. nih.govresearchgate.net
10-FormyltetrahydrofolateTetrahydrofolate (THF)Provides the formyl group for the reaction. ebi.ac.ukwikipedia.org

10-Formyltetrahydrofolate Dehydrogenase (10-FTHFD) Activity

10-Formyltetrahydrofolate dehydrogenase (10-FTHFD) is an enzyme that plays a role in regulating the levels of one-carbon-substituted folates. researchgate.netreactome.org It catalyzes the NADP+-dependent conversion of 10-formyltetrahydrofolate to tetrahydrofolate and carbon dioxide. reactome.orguniprot.org This enzyme is composed of two main catalytic domains. researchgate.netebi.ac.uk

Domain Activity Substrate Products
N-terminalHydrolase10-FormyltetrahydrofolateTetrahydrofolate, Formate (B1220265). researchgate.netuniprot.org
C-terminalDehydrogenaseFormate (transferred internally)Carbon Dioxide. researchgate.net
Overall EnzymeDehydrogenase10-Formyltetrahydrofolate, NADP+Tetrahydrofolate, CO2, NADPH. uniprot.orgebi.ac.uk

Reaction Kinetics and Substrate Specificity of Folate-Dependent Enzymes

Folate-dependent enzymes exhibit a range of substrate specificities and reaction kinetics that are crucial for their biological functions. numberanalytics.com The polyglutamylation of folate coenzymes is a key factor influencing these properties. nih.gov The addition of multiple glutamate residues to the folate molecule generally increases the affinity of the enzyme for its folate substrate, often resulting in lower Km values. nih.govumich.edu This enhanced binding can also lead to increased catalytic efficiency. umich.edu

For example, thymidylate synthase and other folate-dependent enzymes often show a preference for polyglutamylated folates over their monoglutamate counterparts. umich.edu The increased affinity for polyglutamylated substrates helps to retain folates within the cell and channel them efficiently through metabolic pathways. koreamed.org

The reaction mechanisms of these enzymes can also vary. For instance, thymidylate synthase follows a sequential mechanism where both dUMP and the folate cofactor bind to the active site before the reaction proceeds. nih.gov The kinetics of these enzymes are finely tuned to respond to the metabolic state of the cell, ensuring a balanced supply of essential metabolites. nih.gov The study of the kinetic properties and substrate specificity of these enzymes is fundamental to understanding folate metabolism and for the design of effective therapeutic agents that target these pathways. umich.eduannualreviews.org

Structural Biology and Biophysical Characterization of 6s Tetrahydrofolic Acid Interactions

X-Ray Crystallography of (6S)-Tetrahydrofolic Acid-Enzyme Complexes

X-ray crystallography has been instrumental in visualizing the three-dimensional structures of (6S)-THF bound to various enzymes, offering a static yet high-resolution snapshot of these critical biological complexes. These studies have unveiled the precise architecture of the binding sites, the conformational states of both the ligand and the enzyme, and the significant role of the polyglutamate tail in these interactions.

Active Site Architecture and Binding Pockets

Crystallographic studies of enzymes such as dihydrofolate reductase (DHFR) and serine hydroxymethyltransferase (SHMT) in complex with (6S)-THF or its analogs have illuminated the intricate network of interactions that govern binding. For instance, the crystal structure of Escherichia coli DHFR bound to (6S)-THF reveals a deep binding pocket that accommodates the pteridine (B1203161) ring and the p-aminobenzoyl glutamate (B1630785) (p-ABG) moiety of the folate. nih.gov The active site is characterized by a network of hydrogen bonds and hydrophobic interactions that stabilize the ligand in a specific orientation.

In E. coli DHFR, the pteridine ring of THF is sandwiched between hydrophobic residues, while specific hydrogen bonds are formed with key amino acids. For example, the N1, N2, and N8 atoms of the pteridine ring, along with the 2-amino group, are involved in hydrogen bonding with conserved residues and water molecules within the active site. nih.gov The p-ABG portion of THF extends into a channel where it makes further contacts, positioning the molecule for its role in one-carbon metabolism.

Similarly, in serine hydroxymethyltransferase (SHMT), the folate binding site is a distinct pocket that accommodates the THF molecule. researchgate.net The architecture of this site ensures the correct positioning of the N5 and N10 atoms, which are crucial for the transfer of one-carbon units. The entrance to the active site is often regulated by a flexible loop, which can adopt open and closed conformations depending on the presence of the ligand. rsc.org

Interactive Data Table: Key Residues in (6S)-THF Binding Pockets

EnzymeOrganismKey Interacting ResiduesPDB ID
Dihydrofolate Reductase (DHFR)Escherichia coliIle5, Asp27, Phe31, Ile50, Leu54, Ile946CW7 nih.gov
Serine Hydroxymethyltransferase (SHMT)Glycine (B1666218) max (Soybean)Tyr68, Leu3838TQF nih.gov
Dihydrofolate Reductase (DHFR)Homo sapiensPhe31, Phe34-

Conformational Changes Induced by Ligand Binding

The binding of (6S)-THF to its target enzymes is not a simple lock-and-key mechanism; it often induces significant conformational changes in the protein. These changes are crucial for catalysis and product release. In E. coli DHFR, the binding of THF is associated with movements of the Met20 loop, which cycles between "closed," "occluded," and "open" conformations. nih.gov These loop movements are critical for the catalytic cycle, including the binding of substrates and the release of products.

Time-resolved X-ray crystallography has captured intermediate states of the enzyme-ligand complex, providing a more dynamic picture of these conformational shifts. For example, studies on DHFR have revealed a quinonoid-like intermediate of tetrahydrofolate during its oxidative decay, where the pterin (B48896) moiety adopts a near coplanar geometry, a state constrained by the protein environment. nih.govbohrium.com

In SHMT, the binding of a THF analog triggers a structural rearrangement of a loop at the entrance to the folate binding site. nih.gov This conformational change is essential for creating a catalytically competent active site and for the proper positioning of the substrates.

Role of Polyglutamate Tails in Enzyme Binding and Stability

In biological systems, THF and its derivatives are typically found with a poly-γ-glutamate tail of varying length. This polyglutamylation is critical for the cellular retention of folates and significantly enhances their affinity for most folate-dependent enzymes. nih.govfrontiersin.orgfrontiersin.org

Crystallographic and biochemical studies have demonstrated that the additional glutamate residues of the polyglutamate tail make extensive interactions with the enzyme surface, often at a significant distance from the active site. nih.govfrontiersin.org In soybean SHMT8, the diglutamate tail of a bound folate analog forms novel specific interactions with the enzyme, which are not observed with the monoglutamylated form. nih.gov These additional contacts contribute to the increased binding affinity and thermal stability of the enzyme-ligand complex. nih.govfrontiersin.org

The polyglutamate tail can also influence the conformation of the enzyme. In SHMT, the binding of a diglutamylated folate analog induces a conformational change in a key loop at the entrance of the folate binding site, which is not seen with the monoglutamylated form. nih.gov This highlights the allosteric role of the polyglutamate tail in modulating enzyme structure and function.

Interactive Data Table: Effect of Polyglutamylation on Enzyme Stability

EnzymeLigandChange in Thermal Stability (T0.5)Reference
Soybean SHMT8FTHF (monoglutamate)+9.2°C nih.govfrontiersin.org
Soybean SHMT8diGlu-FTHF (diglutamate)+13.1°C nih.govfrontiersin.org
Soybean SHMT8tetraGlu-FTHF (tetraglutamate)+17.5°C nih.govfrontiersin.org
Soybean SHMT8hexaGlu-FTHF (hexaglutamate)+18.3°C nih.govfrontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

While X-ray crystallography provides high-resolution static pictures, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful complementary approach to study the dynamics of (6S)-THF-enzyme interactions in solution, providing insights into ligand flexibility, protein conformational changes, and the kinetics of binding.

Ligand Dynamics and Protein-Ligand Interactions in Solution

NMR studies have been instrumental in characterizing the dynamic nature of THF and its analogs in solution and when bound to enzymes. Due to the inherent instability of (6S)-THF, stable analogs such as (6S)-5-formyl-THF are often used in these studies. pnas.org

NMR experiments can monitor the chemical environment of individual atoms in both the ligand and the protein, revealing details of their interaction. For example, NMR has been used to demonstrate the stereoselective binding of the (6S) isomer of 5-formyl-THF to the E. coli protein YgfZ, a protein implicated in iron-sulfur cluster metabolism. pnas.org The interaction was confirmed by the disappearance of specific resonances of the labeled folate analog upon addition of the protein, a phenomenon indicative of intermediate exchange on the NMR timescale. pnas.org

Furthermore, NMR relaxation dispersion experiments can probe conformational fluctuations in enzymes upon ligand binding, even for sparsely populated "excited states" that are critical for function. nih.gov These studies on DHFR have provided detailed kinetic and thermodynamic information about the conformational changes of the Met20 loop, which are essential for the catalytic cycle. nih.gov

Computational Approaches to this compound Systems

Computational methods, including molecular dynamics (MD) simulations and hybrid quantum mechanics/molecular mechanics (QM/MM) calculations, have become indispensable tools for investigating the intricate details of (6S)-THF-enzyme interactions. These approaches provide a dynamic and energetic perspective that complements experimental techniques.

MD simulations allow for the exploration of the conformational landscape of the enzyme-ligand complex over time, offering insights into the flexibility of the protein and the bound ligand. nih.govresearchgate.netmdpi.com These simulations have been used to study the binding of inhibitors to DHFR, revealing the existence of multiple binding sites and the thermodynamic and kinetic factors that govern inhibitor efficacy. nih.gov For instance, MD simulations have shown that modifications to an inhibitor can destabilize its binding to the active site and lead to increased binding at secondary sites on the protein surface. nih.gov

QM/MM methods provide a higher level of theory to study the chemical reactions catalyzed by folate-dependent enzymes. In this approach, the reactive part of the system (the ligand and key active site residues) is treated with quantum mechanics, while the rest of the protein and solvent are treated with classical molecular mechanics. nih.govresearchgate.net This has allowed for the detailed investigation of the reaction mechanism of enzymes like serine hydroxymethyltransferase (SHMT), elucidating the roles of specific active site residues and the sequence of chemical steps. nih.gov For example, QM/MM studies on SHMT have supported a retro-aldol reaction mechanism and identified a key histidine residue as the general base. nih.gov

Furthermore, theoretical studies have been employed to understand the electronic polarization of substrates like dihydrofolate upon binding to DHFR. These calculations have shown that the enzyme induces a specific polarization of the substrate's electron density, which may play a role in catalysis. nih.gov

Molecular Docking and Ligand Binding Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mode of (6S)-THF within the active sites of its target enzymes and in predicting the binding affinities of potential inhibitors.

Research has employed molecular docking to investigate the interactions of (6S)-THF and its derivatives with various enzymes. For instance, docking studies have been crucial in the design of inhibitors for dihydrofolate reductase (DHFR), an enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate. derpharmachemica.comd-nb.info These studies help in screening large libraries of compounds to identify potential drug candidates that can effectively block the active site and disrupt the folate pathway. d-nb.info The accuracy of these predictions is often validated by comparing the docked poses with experimentally determined crystal structures. elifesciences.org A successful docking pose is typically characterized by a low root-mean-square deviation (RMSD) from the experimental binding mode, generally considered to be ≤2.0 Å. elifesciences.org

The binding energy, calculated from docking simulations, provides a quantitative measure of the affinity between the ligand and the protein. For example, in a study designing caffeic acid-based DHFR inhibitors, molecular docking analysis revealed a compound with a strong binding energy of -71.77 kcal/mol, indicating a firm entrapment within the active site through various interactions. d-nb.info The prediction of pKa values of ionizable groups in both the ligand and the protein active site is also critical, as the binding free energy is dependent on their protonation states.

Interactive Data Table: Predicted Binding Affinities of Selected Ligands to Folate-Dependent Enzymes.

Enzyme TargetLigandPredicted Binding Energy (kcal/mol)Key Interacting ResiduesReference
Dihydrofolate Reductase (S. aureus)Caffeic Acid Derivative (CE3)-71.77Ala7, Asn18, Thr121 d-nb.info
SARS-CoV-2 Main Protease5-methyltetrahydrofolic acid-6.9Not specified researchgate.net
Thymidylate SynthaseFluorodeoxyuridylate (in presence of (6S)-THF)Not specifiedNot specified bertin-bioreagent.commedchemexpress.com

Molecular Dynamics Simulations of Enzyme-Cofactor Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between (6S)-THF and its partner enzymes, offering insights into the conformational changes that occur upon binding and during the catalytic process. These simulations model the movement of atoms and molecules over time, governed by the principles of classical mechanics.

MD simulations have been instrumental in studying the flexibility of enzyme-cofactor complexes and identifying key residues involved in substrate binding and catalysis. For example, simulations of the mitochondrial folate transporter (MFT) have revealed a series of sequential interactions between the tetrahydrofolate substrate and residues lining the transport cavity. nih.gov These simulations, performed using programs like NAMD and force fields like CHARMM22, can model the system in a realistic membrane environment. nih.gov

In the study of serine hydroxymethyltransferase (SHMT), MD simulations were used to generate a stable starting structure for further quantum mechanical calculations. nih.gov All-atom MD simulations of SHMT complexes, often run for hundreds of nanoseconds, help in understanding the role of different domains, such as the "flap motif," in THF binding and product release. scispace.com Similarly, MD simulations of the LSD1/CoREST complex have been used to explore its conformational landscape and how tetrahydrofolate binding induces structural changes, which is crucial for designing inhibitors. waocp.orgresearchgate.net

Interactive Data Table: Key Findings from Molecular Dynamics Simulations of (6S)-THF and Related Complexes.

Enzyme/Protein SystemSimulation TimeKey FindingReference
Mitochondrial Folate Transporter (MFT) - THF Complex40 nsIdentified sequential interactions with hydrophobic and electrostatic residues lining the transport cavity. nih.gov
Serine Hydroxymethyltransferase 1 (SHMT1)500 nsThe flap motif is important for THF binding and controlling product release. scispace.com
LSD1/CoREST - THF ComplexNot SpecifiedTetrahydrofolate binding induces a conformational change from an "open" to a "closed" state. researchgate.net
Thymidylate SynthaseNot SpecifiedExplored different conformational spaces influencing the hydride transfer step. rsc.org

Quantum Mechanical Calculations for Reaction Mechanism Elucidation

Quantum mechanical (QM) calculations, often employed in a hybrid QM/MM (quantum mechanics/molecular mechanics) approach, are essential for elucidating the detailed electronic mechanisms of enzymatic reactions involving (6S)-THF. In this hybrid method, the reactive center of the system is treated with a high level of QM theory, while the surrounding protein and solvent environment are described by a more computationally efficient MM force field. researchgate.net

QM/MM studies have been pivotal in understanding the multi-step catalytic mechanism of thymidylate synthase. These calculations have helped to characterize all stationary points, including reactants, intermediates, transition states, and products, on the potential energy surface. nih.gov For the thymidylate synthase reaction, analysis of the full energy profile revealed that the hydride transfer from the 6S position of tetrahydrofolate to an exocyclic methylene (B1212753) intermediate is the rate-limiting step, a finding consistent with experimental data. rsc.orgnih.gov These studies can also predict kinetic isotope effects, which can be compared with experimental values to validate the proposed mechanism. nih.gov

Similarly, QM/MM simulations have been applied to serine hydroxymethyltransferase (SHMT) to explore its reaction mechanism. These studies have shown that the reaction proceeds via a retro-aldol process, with the cleavage of the Cα-Cβ bond of the PLP-serine aldimine being the rate-determining step. nih.gov The QM region in such simulations can include key active site residues, the substrates, and explicit water molecules to provide an accurate model of the chemical transformations. nih.gov

Interactive Data Table: Insights from Quantum Mechanical Studies on (6S)-THF Dependent Reactions.

EnzymeComputational MethodKey Mechanistic InsightReference
Thymidylate SynthaseQM/MMHydride transfer from (6S)-THF is the rate-limiting step. rsc.orgnih.gov
Serine HydroxymethyltransferaseQM/MMThe reaction proceeds via a retro-aldol mechanism, with Cα-Cβ bond cleavage being rate-determining. nih.gov

Regulation of 6s Tetrahydrofolic Acid Metabolism and Associated Pathways

Transcriptional and Translational Control of Folate Pathway Enzymes

The expression of genes encoding the enzymes of the folate pathway is a primary and fundamental level of regulation. This control is responsive to various cellular signals, including the availability of folate and its derivatives, as well as the stage of the cell cycle. mdpi.com

Key enzymes like dihydrofolate reductase (DHFR) are subject to rigorous transcriptional control. The expression of the DHFR gene is known to be regulated by the cell cycle, with an increase in transcription as cells enter the S phase, a period of active DNA synthesis. nih.gov This increase in DHFR mRNA is primarily controlled at the transcriptional level. nih.gov Transcription factors such as E2F and Sp1 play a significant role in this process by binding to specific sites on the DHFR promoter. rutgers.edu The binding activity of E2F, in particular, is inducible by serum and shows dependence on the cell's growth state, diminishing in senescent cells. rutgers.edu

Furthermore, nutrient-sensing pathways, such as the mechanistic target of rapamycin (B549165) (mTOR) pathway, influence the expression of folate-metabolizing enzymes. mdpi.com In response to folate availability, mTOR can modulate the activity of transcription factors like activating transcription factor 4 (ATF4), which in turn promotes the expression of genes involved in nucleotide biosynthesis. mdpi.com

Translational regulation adds another layer of control. Both DHFR and thymidylate synthase (TYMS) can autoregulate their own synthesis by binding to their respective mRNAs and repressing translation. mdpi.com This mechanism likely prevents the excessive production of these enzymes when their substrates or cofactors are not available. mdpi.com For DHFR, this autoregulation is relieved by the binding of methotrexate, an antifolate drug. mdpi.com There is also evidence suggesting that the translation of methionine synthase (MTR) mRNA is modulated by its cofactor, vitamin B12. mdpi.com

Post-Translational Modifications (PTMs) Affecting Enzyme Activity

Following their synthesis, the activity of folate pathway enzymes is further fine-tuned by post-translational modifications (PTMs). These modifications can alter enzyme conformation, stability, and interaction with other molecules, thereby modulating their catalytic function. mdpi.comnumberanalytics.com

Common PTMs for folate enzymes include phosphorylation, ubiquitination, and acetylation. numberanalytics.comresearchgate.net For instance, dihydrofolate reductase (DHFR) can be modified by phosphorylation and acetylation, which affects its activity and stability. Phosphorylation of DHFR by specific kinases can alter its structure and function within the folate pathway. Additionally, DHFR is subject to monoubiquitination and sumoylation, which are thought to be important for its localization at different phases of the cell cycle. nih.gov

Methylenetetrahydrofolate reductase (MTHFR) is another key enzyme regulated by PTMs. It can be phosphorylated by kinases like casein kinases 1 and 2 (CK1/2), which generally leads to a reduction in its activity. mdpi.com This phosphorylation can induce conformational changes that hinder the enzyme's ability to catalyze the reduction of 5,10-methylenetetrahydrofolate. mdpi.com The phosphorylation state of MTHFR can be influenced by the cellular ratio of S-adenosylmethionine (AdoMet) to S-adenosylhomocysteine (AdoHcy), suggesting a link between the cell's methylation status and the regulation of folate metabolism. pnas.orgnih.gov

Allosteric Regulation of Key Enzymes (e.g., MTHFR)

Allosteric regulation provides a rapid and sensitive mechanism for controlling enzyme activity in response to the fluctuating levels of metabolic intermediates. This type of regulation involves the binding of a molecule to a site on the enzyme other than the active site, causing a conformational change that either activates or inhibits the enzyme.

A prime example of allosteric regulation in the folate pathway is the inhibition of methylenetetrahydrofolate reductase (MTHFR) by S-adenosylmethionine (SAM or AdoMet). numberanalytics.commdpi.com SAM, the primary methyl group donor in the cell, acts as an allosteric inhibitor of MTHFR. numberanalytics.com When SAM levels are high, it binds to MTHFR and reduces its activity, thereby decreasing the production of 5-methyltetrahydrofolate, the methyl donor for methionine synthesis. pnas.orgmdpi.com This feedback mechanism helps to maintain the balance between nucleotide synthesis and methylation reactions. The inhibitory effect of SAM on MTHFR is counteracted by S-adenosylhomocysteine (AdoHcy). pnas.org

Other enzymes in the pathway are also subject to allosteric control. For example, the cytosolic serine hydroxymethyltransferase (SHMT1) can be allosterically regulated by RNA molecules. nih.govfebscongress.org This "riboregulation" involves the RNA modulator competing with polyglutamylated folates and acting as an allosteric switch, which selectively alters the enzyme's reactivity towards serine. nih.govfebscongress.org

Feedback and Feed-Forward Mechanisms in Folate Cycling

The folate cycle is governed by a complex network of feedback and feed-forward mechanisms that ensure the appropriate partitioning of one-carbon units for various cellular processes. These mechanisms allow the cell to respond to changes in the availability of substrates and the demand for end products.

Feedback inhibition is a common regulatory motif. For instance, dihydrofolate (DHF) and its polyglutamate forms can inhibit methylenetetrahydrofolate reductase (MTHFR), the enzyme responsible for producing the primary circulatory form of folate. mdpi.com Similarly, folic acid, the synthetic form of folate, can act as an inhibitor of dihydrofolate reductase (DHFR) in the reduction of its natural substrate, DHF. pnas.org

Folate and its derivatives can also activate feedback mechanisms that modulate the expression of the enzymes responsible for their metabolism. mdpi.com This ensures that the levels of folate-metabolizing enzymes are adjusted according to the cellular folate status. The regulation of MTHFR by S-adenosylmethionine (AdoMet) is a classic example of feedback inhibition, where the end product of a pathway (methionine, via AdoMet) inhibits an early enzyme in the pathway. mdpi.com

Subcellular Compartmentalization of Folate Pathways in Eukaryotes

In eukaryotic cells, folate-mediated one-carbon metabolism is not uniformly distributed but is compartmentalized into distinct subcellular locations, primarily the cytosol, mitochondria, and nucleus. capes.gov.brnih.govannualreviews.org This compartmentalization allows for the independent regulation of metabolic fluxes in different cellular environments and facilitates the channeling of intermediates towards specific biosynthetic pathways. capes.gov.brnih.gov The cytosolic and mitochondrial pathways are parallel and interconnected, communicating through the transport of one-carbon donors like serine, glycine (B1666218), and formate (B1220265) across the mitochondrial membrane. annualreviews.orgrupress.org

Cytosolic Folate Metabolism

The cytosol is a major hub for folate-mediated reactions, playing a central role in the synthesis of purines and thymidylate, as well as the remethylation of homocysteine to methionine. annualreviews.orgportlandpress.com Key enzymes of the cytosolic folate pathway include dihydrofolate reductase (DHFR), serine hydroxymethyltransferase 1 (SHMT1), and the trifunctional enzyme methylenetetrahydrofolate dehydrogenase 1 (MTHFD1), which possesses dehydrogenase, cyclohydrolase, and synthetase activities. portlandpress.comtavernarakislab.gr

The cytosolic pathway is responsible for converting dietary folates into their active coenzyme forms. tavernarakislab.gr It utilizes one-carbon units, primarily from serine via SHMT1, to produce various tetrahydrofolate derivatives. tavernarakislab.gr These derivatives are then used for the de novo synthesis of purines and the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis. researchgate.net The cytosolic pathway is also linked to the methionine cycle, where 5-methyltetrahydrofolate donates its methyl group for the regeneration of methionine from homocysteine. tavernarakislab.gr

Mitochondrial Folate Metabolism

The mitochondria possess their own distinct set of folate-dependent enzymes and play a crucial role in one-carbon metabolism. annualreviews.orgashpublications.org The mitochondrial pathway is a primary site for the generation of one-carbon units from donors such as serine, glycine, sarcosine, and dimethylglycine. annualreviews.org Key enzymes in this compartment include serine hydroxymethyltransferase 2 (SHMT2), methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), and aldehyde dehydrogenase 1 family member L2 (ALDH1L2). spandidos-publications.comscispace.com

A major function of mitochondrial folate metabolism is the production of formate, which can then be exported to the cytosol to support purine (B94841) and thymidylate synthesis. annualreviews.orgnih.gov The breakdown of serine to glycine by SHMT2 is a significant source of one-carbon units within the mitochondria. biorxiv.org This pathway is essential for sustaining the proliferation of rapidly dividing cells by contributing to nucleotide biosynthesis. ashpublications.org In fact, several mitochondrial folate enzymes, including SHMT2 and MTHFD2, are often found to be upregulated in cancer cells. spandidos-publications.comscispace.com The mitochondrial pathway also contributes to the synthesis of N-formylmethionyl-tRNA, which is required for the initiation of mitochondrial protein synthesis. nih.gov

Nuclear Folate Pools and Functions

The compartmentalization of folate metabolism within the cell is a critical aspect of its regulatory framework, with distinct pools of folates and associated enzymes residing in the cytoplasm, mitochondria, and nucleus. tavernarakislab.gr The nuclear folate pool plays a pivotal role in fundamental processes such as DNA synthesis, repair, and epigenetic regulation.

One-carbon metabolism, which encompasses the folate and methionine cycles, is intricately linked to epigenetic modifications. nih.govresearchgate.net This metabolic network provides S-adenosylmethionine (SAM), the universal methyl donor for methylation reactions, including the methylation of DNA and histones. nih.govresearchgate.net Histone methylation is a key epigenetic mark that influences chromatin structure and gene expression. nih.gov The availability of SAM, which is dependent on one-carbon metabolism, directly impacts the activity of histone methyltransferases (HMTs), thereby connecting cellular nutrient status to the epigenetic landscape. nih.govfrontiersin.org

A crucial function of nuclear folate metabolism is to support the de novo synthesis of thymidylate (dTMP), a necessary precursor for DNA replication and repair. nih.govxiahepublishing.com Several enzymes involved in this pathway, including serine hydroxymethyltransferase (SHMT), thymidylate synthase (TYMS), and dihydrofolate reductase (DHFR), translocate to the nucleus during the S and G2/M phases of the cell cycle. xiahepublishing.compnas.org Within the nucleus, these enzymes form a multi-enzyme complex that is associated with the DNA replication and repair machinery. nih.govannualreviews.org This localization ensures the efficient production of dTMP at the sites where it is needed, which is critical for maintaining genome stability by preventing the misincorporation of uracil (B121893) into DNA. nih.govnih.gov

Studies have shown that the nuclear and cytosolic folate pools are distinct, with the nucleus being more resistant to folate depletion than the cytosol. pnas.org The nuclear folate pool is notably enriched in 5-formyltetrahydrofolate, which has been proposed to act as a stable storage form of folate. pnas.orgpnas.org The regulation of these nuclear folate pools and the enzymes that utilize them is essential for proper cell function. For instance, vitamin B12 deficiency can lead to the trapping of nuclear folate as 5-methyltetrahydrofolate, which impairs dTMP synthesis and can result in genome instability. pnas.orgpnas.org

The table below summarizes key enzymes involved in nuclear folate metabolism and their primary functions.

EnzymeAbbreviationPrimary Function in the Nucleus
Serine HydroxymethyltransferaseSHMTPart of the de novo dTMP synthesis complex; acts as a scaffold protein. pnas.org
Thymidylate SynthaseTYMSCatalyzes the methylation of dUMP to dTMP. pnas.org
Dihydrofolate ReductaseDHFRReduces dihydrofolate (DHF) to tetrahydrofolate (THF). pnas.org
Methylenetetrahydrofolate Dehydrogenase 1MTHFD1Involved in the generation of one-carbon units from formate. pnas.org

Riboswitch-Mediated Regulation in Prokaryotes

In many bacteria, particularly within the Firmicutes phylum, the regulation of genes involved in the biosynthesis and transport of (6S)-Tetrahydrofolic Acid (THF) is controlled by a class of cis-acting regulatory RNA elements known as THF riboswitches. nih.govwikipedia.org These riboswitches are typically located in the 5' untranslated regions (5' UTRs) of messenger RNAs (mRNAs) that encode for folate transporters (e.g., folT) and enzymes involved in folate biosynthesis (e.g., folC, folE). nih.govribocentre.org

Riboswitches function by directly binding to a specific small molecule metabolite, which in this case is THF or its derivatives. nih.govrug.nl This binding event induces a conformational change in the RNA structure, which in turn modulates gene expression. nih.govmdpi.com The regulatory mechanism can occur at the level of transcription termination or translation initiation. tavernarakislab.gracs.org For example, when THF levels are sufficient, its binding to the riboswitch can stabilize a terminator hairpin structure, leading to premature transcription termination and thus, a decrease in the synthesis of folate-related proteins. nih.gov Conversely, in the absence of THF, the riboswitch adopts an alternative conformation that allows transcription to proceed.

The THF riboswitch aptamer, the region that binds the ligand, possesses a unique structural feature: it can bind two molecules of THF. nih.gov This suggests a cooperative binding mechanism, where one binding site may play a more significant role in the regulatory response, while the second site could have another function. nih.gov The riboswitch primarily recognizes the reduced pterin (B48896) moiety of THF. nih.gov

The discovery of THF riboswitches has provided valuable insights into the intricate regulatory networks governing folate metabolism in prokaryotes. These RNA elements allow bacteria to sense and respond to the intracellular concentration of active folate coenzymes, ensuring metabolic homeostasis. nih.gov Furthermore, because riboswitches are widespread in bacteria but generally absent in eukaryotes for this particular pathway, they are considered attractive targets for the development of novel antibacterial drugs. acs.orgnih.gov

There are at least two distinct structural classes of THF riboswitches, designated THF-I and THF-II. ribocentre.orgmdpi.com While both bind THF, they possess different structural folds and regulatory mechanisms. The THF-I riboswitch is more widespread and its structure has been well-characterized, often featuring a pseudoknot. wikipedia.orgrug.nl The THF-II riboswitch, also known as the folE RNA motif, is found in Alphaproteobacteria and is thought to regulate translation by controlling access to the Shine-Dalgarno sequence. ribocentre.orgmdpi.com

The table below outlines the key characteristics of THF riboswitch-mediated regulation.

FeatureDescription
Regulatory Element THF Riboswitch (cis-acting RNA)
Ligand This compound (THF) and its derivatives nih.gov
Location 5' Untranslated Region (5' UTR) of target mRNAs wikipedia.org
Regulated Genes Folate transport (folT) and biosynthesis (folC, folE) genes nih.gov
Mechanism of Action Ligand-induced conformational change affecting transcription termination or translation initiation tavernarakislab.gracs.org
Bacterial Phyla Primarily Firmicutes (e.g., Clostridiales, Lactobacillales), also found in other bacteria wikipedia.orgribocentre.org

Advanced Methodologies for 6s Tetrahydrofolic Acid Research

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Folate Speciation

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become an indispensable tool for the specific and sensitive quantification of different folate species. tandfonline.comnih.gov This technique combines the separation power of liquid chromatography with the precise mass analysis of mass spectrometry, allowing for the differentiation of various folate vitamers, including (6S)-THF and its one-carbon derivatives. nih.govbevital.no Ultra-high performance liquid chromatography (UHPLC) systems, in particular, offer robust separation of these complex mixtures. nih.gov The high sensitivity of LC-MS/MS makes it the preferred method for analyzing lipids and other biological molecules. nih.gov

The application of LC-MS/MS allows for the detailed profiling of folate species in various biological matrices, such as plasma and red blood cells. ugent.be For instance, a study using LC-MS/MS on serum from blood donors revealed that 5-methyltetrahydrofolate (5mTHF) constituted 85.8% of the total mean serum folate, while an inactive form, hmTHF, accounted for 12.1%, and folic acid for 2.1%. bevital.no Such detailed speciation is crucial for understanding folate metabolism and its dysregulation in disease.

Challenges in Folate Species Analysis (Instability, Interconversion, Isomers)

The analysis of folate species, including (6S)-THF, is fraught with challenges due to their chemical nature. Key difficulties include:

Instability: Folates are susceptible to degradation through oxidation, photodegradation, and pH-dependent changes. tandfonline.com For example, THF can degrade at acidic pH, while 5,10-methenyl THF is unstable at near-neutral pH, with a half-life of less than three hours at 4°C, converting to 5- or 10-formyl THF. nih.govacs.org The addition of antioxidants like ascorbic acid can slow the oxidation of THF. nih.govacs.org

Interconversion: Different folate species can readily convert into one another, particularly during sample preparation and analysis. tandfonline.comnih.gov This interconversion is often pH-dependent; for instance, 5,10-methenyl THF is favored at low pH (<4.5) but is unstable at higher pH, where it can convert to 5-formyl THF or 10-formyl THF. acs.org This complicates the accurate quantification of individual folate pools. nih.gov

Isomers: The existence of structural isomers, such as 5-formyl THF and 10-formyl THF, which can be difficult to separate chromatographically, adds another layer of complexity to the analysis. nih.gov

These challenges can lead to significant analytical bias, making it difficult to obtain a true representation of the in vivo folate profile. tandfonline.comfoodandnutritionresearch.net

Derivatization Techniques for Stable Folate Measurement

To overcome the instability and interconversion issues, derivatization techniques have been developed to stabilize folate species for accurate measurement. nih.govnih.gov One such method involves reductive methylation, where unoccupied N5 and N10 positions on the folate molecule are rapidly and quantitatively derivatized. nih.govacs.org This process creates structurally different and chemically stable analytes, simplifying analysis and sample handling. nih.gov

A notable application of this is the use of deuterated sodium cyanoborohydride to reduce the unstable 5,10-methylene THF to a stable, isotopically labeled 5-methyl THF. nih.govresearchgate.net This "trapping" of the unstable intermediate allows for its accurate quantification by LC-MS. nih.govresearchgate.net These derivatization strategies not only improve the stability of folates but can also enhance the sensitivity of the analytical method by more than two orders of magnitude for the most unstable species. acs.org

Isotopic Labeling Techniques for Metabolic Flux Analysis

Isotopic labeling, in conjunction with mass spectrometry, is a powerful technique for metabolic flux analysis (MFA), providing quantitative insights into the flow of metabolites through pathways involving (6S)-THF. nih.govcreative-proteomics.com This approach involves introducing stable isotope-labeled substrates, such as ¹³C-glucose or ¹⁵N-glutamine, into cellular systems. creative-proteomics.com The labeled atoms are incorporated into downstream metabolites, and the resulting mass isotopomer distributions are measured by MS. d-nb.info

This data, combined with metabolic network models, allows for the calculation of intracellular metabolic fluxes that are otherwise unmeasurable. mdpi.com Transient metabolic flux analysis (tMFA) is a cost-effective variation that utilizes the different time scales of metabolite dynamics to relate fluxes to concentrations and isotope fractions. nih.gov For example, tMFA has been used to study folate metabolism by observing that the isotope fractions of serine and glycine (B1666218) reach a steady state faster than those of purines and glutathione (B108866). nih.gov These techniques are crucial for understanding how metabolic pathways are regulated and altered in different physiological and pathological states. creative-proteomics.com

Isotopic TracerCommon Application in Folate-Related MFA
[U-¹³C]glucoseProvides information on glucose contribution to the TCA cycle and one-carbon metabolism. mdpi.com
Labeled GlutamineProvides insights into α-ketoglutarate reductive carboxylation and gluconeogenesis. mdpi.com
¹⁵N and ²H labelsCan be used as non-carbon tracers to study specific metabolic pathways. mdpi.com

Biochemical Assays for Enzyme Activity and Kinetics

Biochemical assays are fundamental for characterizing the enzymes that utilize (6S)-THF as a cofactor. These assays measure enzyme activity and determine kinetic parameters, such as the Michaelis constant (K_m) and catalytic rate (k_cat), which are essential for understanding enzyme function.

For example, the activity of serine hydroxymethyltransferase (SHMT), which reversibly converts serine and THF to glycine and 5,10-methylenetetrahydrofolate, can be assayed by coupling its reaction with that of 5,10-methylenetetrahydrofolate reductase (MTHFR). nih.govasm.org The concentration of (6S)-THF in these assays is often determined by its reaction with formic acid to form the stable compound 5,10-methenyltetrahydrofolate, which can be measured spectrophotometrically. nih.gov

Steady-state kinetic studies of enzymes like SHMT involve varying the concentrations of substrates such as L-serine and (6S)-THF and measuring the initial reaction rates. nih.gov Such analyses have revealed that for Plasmodium vivax SHMT, the reaction proceeds via a ternary complex mechanism, with similar kinetic parameters at both pH 7.0 and pH 8.0. nih.gov

Recombinant Protein Expression and Purification for Enzymatic and Structural Studies

To conduct detailed enzymatic and structural studies of proteins involved in (6S)-THF metabolism, large quantities of pure protein are required. researchgate.netnih.gov Recombinant protein expression systems, primarily using E. coli, are widely employed for this purpose. bio-rad.comthermofisher.com This technology allows for the production of specific proteins, such as dihydrofolate reductase (DHFR), which is crucial for converting dihydrofolate to THF. nih.govbio-rad.com

The process typically involves cloning the gene of interest into an expression vector, often with an affinity tag like a polyhistidine (His-tag) or glutathione S-transferase (GST) tag. thermofisher.com These tags facilitate the purification of the recombinant protein from the host cell lysate using affinity chromatography. bio-rad.comthermofisher.com For instance, a His-tagged protein can be selectively purified using immobilized metal affinity chromatography (IMAC). thermofisher.com

The purified recombinant proteins can then be used for a variety of downstream applications, including:

Enzymatic assays to determine kinetic properties. nih.gov

Structural studies , such as X-ray crystallography, to elucidate the three-dimensional structure of the protein and its interaction with substrates like (6S)-THF. researchgate.netavcr.cz

Functional studies to investigate the role of the protein in cellular processes. researchgate.netthermofisher.com

The ability to produce and purify large amounts of active enzymes has been instrumental in advancing our understanding of the biochemical roles of (6S)-Tetrahydrofolic Acid. researchgate.netnih.gov

Evolutionary and Comparative Biochemistry of 6s Tetrahydrofolic Acid Pathways

Phylogenetic Analysis of Folate-Dependent Enzymes

Phylogenetic analyses of the enzymes that utilize THF and its one-carbon derivatives have illuminated their evolutionary histories, revealing both vertical inheritance and instances of lateral gene transfer. Key enzymes in this network include dihydrofolate reductase (DHFR) and thymidylate synthase (TS).

Dihydrofolate Reductase (DHFR): This essential enzyme catalyzes the reduction of dihydrofolate (DHF) to THF. researchgate.net Phylogenetic studies of DHFR reveal a diverse family of proteins with significant structural and functional variations across different species. biorxiv.org For instance, analyses of bacterial DHFR show distinct clades, with some homologs exhibiting resistance to antibiotics like trimethoprim. biorxiv.orgpreprints.orgfrontiersin.org In plants, the DHFR-TS genes exist in multiple isoforms, suggesting gene duplication events followed by divergence. For example, Arabidopsis thaliana possesses three DHFR-TS isoforms that fall into different phylogenetic clades. nih.gov The phylogenetic tree of DHFR sequences often shows a clear separation between bacterial and archaeal lineages, though they are demonstrably related. asm.orgnih.gov

Thymidylate Synthase (TS): TS is crucial for the de novo synthesis of deoxythymidine monophosphate (dTMP). peerj.com There are two evolutionarily unrelated families of TS enzymes, ThyA and ThyX, which catalyze the same reaction but have different structures and cofactor requirements. nih.gov The distribution of ThyA and ThyX across the three domains of life is sporadic, suggesting a complex evolutionary history involving multiple instances of nonhomologous lateral gene transfer. nih.govoup.com Phylogenetic analysis of ThyA, for example, has shown that a viral TS gene was likely acquired from a lepidopteran host. nih.gov Within the Gammaproteobacteria, phylogenetic analysis of TS reveals distinct clades, highlighting the molecular evolution of this enzyme within a major bacterial group. peerj.com

Other Folate-Dependent Enzymes: Phylogenetic trees have also been constructed for other THF-dependent enzymes, such as methenyl-THF cyclohydrolases and various demethylases. asm.orgnih.govresearchgate.net These analyses contribute to a broader understanding of the evolutionary relationships and functional diversification of the enzymes involved in one-carbon metabolism.

Conservation and Divergence of Folate Biosynthesis Across Domains of Life

The ability to synthesize folate de novo is a trait found in plants, fungi, and many bacteria and archaea, but not in animals, which must obtain it from their diet. wikipedia.org The core biosynthetic pathway, while generally conserved, exhibits significant variations and instances of gene fusion and fission across the domains of life.

Archaea: The biosynthesis of folate and the related cofactor tetrahydromethanopterin (H4MPT) in archaea shows both similarities to and differences from the bacterial pathway. acs.org Some archaea lack homologs for key bacterial folate synthesis enzymes like FolE, FolB, and FolK, indicating the use of non-orthologous enzymes to perform the same functions. acs.org The distribution of H4MPT-dependent enzymes, once thought to be specific to archaea, has also been found in some proteobacteria, suggesting a complex evolutionary history. asm.orgnih.gov

Eukarya: In eukaryotes, the folate biosynthesis pathway has undergone complex evolutionary changes, including gene fusions and losses. oup.com For instance, in some fungi, three enzymes of the pterin (B48896) branch (DHNA, HPPK, and DHPS) are fused into a single polypeptide. oup.com Comparative genomics across eukaryotes reveals a discontinuous distribution of these fused genes, suggesting multiple gene loss events, likely due to adaptation to heterotrophic lifestyles. oup.comnih.gov Plants and algae exhibit their own unique features in folate metabolism. A comparative study across major land plant lineages and algae has identified novel aspects of plant folate metabolism. researchgate.netnih.gov

The compartmentalization of folate-mediated one-carbon metabolism is another key feature in eukaryotes, with parallel pathways operating in the cytoplasm, mitochondria, and, in some cases, the nucleus. annualreviews.orgnih.govannualreviews.org This division of labor allows for specialized functions and regulation of one-carbon unit flow.

Adaptive Evolution of Folate Metabolism

The evolution of folate metabolism has been shaped by various selective pressures, leading to adaptations in response to environmental factors and metabolic demands.

Environmental Pressures: One of the most studied examples of adaptive evolution in folate metabolism relates to ultraviolet radiation (UVR). Folate is sensitive to UVR, and this lability is thought to have been a significant selective pressure in the evolution of human skin pigmentation. xiahepublishing.comresearchgate.net The "vitamin D-folate hypothesis" posits that the need to protect folate from UV degradation drove the evolution of darker skin in high-UVR environments, while the need for vitamin D synthesis favored lighter skin in low-UVR regions. xiahepublishing.com Furthermore, the global distribution of certain genetic variants in folate-metabolizing genes, such as MTHFR, TYMS, and cSHMT, shows a correlation with latitude and UVR levels, suggesting an adaptive response to maintain folate homeostasis. xiahepublishing.comwindows.netresearchgate.net

Metabolic Demands and Gene-Nutrient Interactions: Genetic variations within folate pathway genes can significantly impact an individual's folate status and requirements. imrpress.comnih.govcambridge.org The MTHFR 677C>T polymorphism is a well-known example, where the T allele leads to a less active enzyme and can increase folate requirements. oregonstate.edu The interplay between genetic makeup and dietary intake of folate and other nutrients like choline (B1196258) highlights the concept of nutrient-gene interactions. imrpress.compnas.org For instance, certain polymorphisms in folate-metabolizing genes can increase the dietary requirement for choline, which also participates in one-carbon metabolism. pnas.org

Evolutionary Coupling of Enzymes: The activities of enzymes within a metabolic pathway are often interdependent. In bacterial folate metabolism, DHFR and TS are considered an "adaptive unit." nih.gov This coupling ensures a balance in the concentrations of DHF and THF, preventing the accumulation of potentially toxic intermediates and the depletion of essential reduced folates. biorxiv.org This modularity allows for efficient adaptation to stresses, such as antibiotic inhibition of DHFR. nih.gov

Future Directions in 6s Tetrahydrofolic Acid Academic Research

Elucidation of Undiscovered Enzymatic Functions

While (6S)-Tetrahydrofolic acid (THF) is well-established as a crucial carrier of one-carbon units in the biosynthesis of amino acids and nucleic acids, ongoing research seeks to uncover novel enzymatic functions for this versatile molecule. mdpi.com The classical roles of THF and its derivatives are central to cellular metabolism, including the synthesis of glycine (B1666218), methionine, formylmethionine, thymidylate, and purine (B94841) nucleotides. mdpi.com However, the complexity of cellular processes suggests that our understanding of THF's enzymatic repertoire may be incomplete.

Future research is focused on identifying and characterizing new enzymes that utilize THF or its derivatives. This includes exploring metabolic pathways where the involvement of folates has been suspected but not definitively proven. For instance, research into the COG0354 protein family, which is structurally similar to known folate-dependent enzymes, suggests a conserved, folate-dependent function in the activity of certain iron-sulfur (Fe/S) cluster enzymes across all domains of life. pnas.org Initial studies have shown that these proteins bind folate and are implicated in the activity of Fe/S cluster enzymes, hinting at a novel role for THF in cellular redox processes and metal cofactor metabolism. pnas.org

Another area of investigation is the potential for THF to act solely as an electron donor in reactions beyond the well-characterized thymidylate synthesis. pnas.org The redox properties of the THF ring are exploited in this synthesis, where 5,10-methylenetetrahydrofolate serves as both a C1 and electron donor. pnas.org The possibility of THF participating in other redox reactions as a dedicated electron donor opens up new avenues for understanding its role in maintaining cellular redox balance.

Furthermore, the discovery of novel enzymatic activities related to THF could have significant implications for drug development. The folate pathway is a proven target for various antimicrobial and anticancer drugs. nih.gov Identifying new THF-dependent enzymes could provide novel targets for therapeutic intervention, particularly in pathogens where these enzymes may be essential and distinct from their human counterparts. For example, the discovery of a unique redox switch in the Plasmodium falciparum serine hydroxymethyltransferase (SHMT), which regulates its THF-dependent activity, presents a new strategy for developing specific antimalarial drugs. iucr.org

The development of enzyme cascade systems for the biosynthesis of THF and its derivatives is also contributing to the discovery of new enzymatic activities. mdpi.comrsc.org These systems, which couple multiple enzymatic reactions in a single pot, not only offer efficient production methods but also allow for the screening and identification of novel enzymes with desired catalytic properties. mdpi.comrsc.org

Table 1: Known and Investigated Enzymatic Functions of this compound

Enzyme/Protein FamilyKnown/Proposed FunctionResearch Focus
Dihydrofolate Reductase (DHFR)Reduces dihydrofolate to tetrahydrofolate. taylorandfrancis.comEssential for maintaining THF pool; a major drug target. nih.govnih.gov
Serine Hydroxymethyltransferase (SHMT)Interconversion of serine and THF to glycine and 5,10-methylenetetrahydrofolate. iucr.orgRegulation of one-carbon unit availability; novel regulatory mechanisms (e.g., redox switch in P. falciparum). iucr.org
Methylenetetrahydrofolate Dehydrogenase (MTHFD)Interconversion of different one-carbon forms of THF. frontiersin.orgRole in cancer metabolism and redox homeostasis. frontiersin.org
COG0354 Protein Family (e.g., YgfZ)Proposed role in Fe/S cluster metabolism. pnas.orgElucidating the specific folate-dependent mechanism in Fe/S cluster assembly and repair. pnas.org
10-Formyl-tetrahydrofolate DehydrogenaseDetoxification of formic acid. frontiersin.orgCharacterizing its role in insect and mammalian detoxification pathways. frontiersin.org

Investigation of Novel Regulatory Mechanisms and Interconnections

The regulation of this compound metabolism is intricate, involving feedback inhibition, allosteric control, and compartmentalization. Future research aims to uncover novel regulatory mechanisms and the interconnections between folate metabolism and other critical cellular pathways.

One emerging area of interest is the role of THF derivatives in regulating enzyme activity beyond their direct participation as cofactors. For example, 5-formyl-THF, a stable derivative, is known to inhibit most folate-dependent enzymes and is used experimentally as a surrogate for THF. pnas.org Recent studies have shown that 5-formyl-THF can act as a feedback regulator of folate biosynthesis by inhibiting dihydrofolate reductase-thymidylate synthase (DHFR-TS). nih.gov This suggests a sophisticated feedback loop where a downstream product of the pathway controls the initial biosynthetic steps.

The interconnection between folate metabolism and iron-sulfur (Fe/S) cluster biosynthesis represents a significant area for future investigation. pnas.org The discovery that proteins from the COG0354 family require a folate, likely THF, for their function in Fe/S cluster enzyme activity points to a previously unknown link between these two fundamental pathways. pnas.org Understanding the molecular details of this connection could reveal how cells coordinate the synthesis of essential cofactors and manage cellular resources.

Furthermore, the subcellular localization of folate-metabolizing enzymes and the transport of folate derivatives between cellular compartments are key to understanding their regulation. For instance, in the parasite Leishmania major, the enzymes for 10-formyl-THF synthesis are found exclusively in the cytosol, while its primary known use is in the mitochondria. nih.gov This raises questions about the transport of 10-formyl-THF across the mitochondrial membrane and suggests the existence of undiscovered functions for this folate derivative in the cytosol. nih.gov

The interplay between folate metabolism and cellular redox status is another critical area of research. The folate pathway is a significant source of NADPH, a key reductant for maintaining redox homeostasis. frontiersin.org The enzyme MTHFD2, for example, contributes substantially to mitochondrial NADPH production. frontiersin.org Future studies will likely focus on how the demand for NADPH influences the flux through different branches of the folate pathway and how this is coordinated with other NADPH-producing pathways.

Integration of Folate Metabolism with Systems Biology Approaches

To fully comprehend the complexity of this compound metabolism and its integration with other cellular processes, researchers are increasingly turning to systems biology approaches. These approaches combine high-throughput experimental data with computational modeling to create a holistic view of metabolic networks.

Genome-wide CRISPR loss-of-function screens are being employed to identify genes that are essential for folate metabolism or that interact with the folate pathway. researchgate.net This can uncover novel enzymes, transporters, and regulatory proteins. By analyzing the fitness of cells with knockouts of specific genes under different folate conditions, researchers can map the genetic landscape of folate metabolism.

Metabolomics, the large-scale study of small molecules, is another powerful tool. By measuring the levels of various folate derivatives and related metabolites in response to genetic or environmental perturbations, researchers can gain insights into the flux through different branches of the pathway and identify metabolic bottlenecks. For example, metabolomic analysis has been used to study the impact of MTHFD2 knockdown on the cellular metabolite profile, revealing changes in oxidative homeostasis and nucleotide biosynthesis. frontiersin.org

Flux balance analysis (FBA) and other computational modeling techniques are being used to simulate the flow of metabolites through the folate network. These models can predict how the pathway will respond to changes in nutrient availability or enzyme activity and can help to identify key control points. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, these models can provide a comprehensive and dynamic picture of folate metabolism. frontiersin.org

The integration of these systems biology approaches will be crucial for understanding how folate metabolism is dysregulated in diseases such as cancer and neural tube defects. nih.gov By identifying the key nodes and vulnerabilities in the folate network of diseased cells, it may be possible to develop more targeted and effective therapeutic strategies.

Development of Enhanced Analytical Tools for Intracellular Folate Dynamics

A major challenge in studying this compound metabolism is the accurate and sensitive measurement of the different folate derivatives within cells. These compounds are often present at low concentrations and are chemically labile, making their analysis difficult. The development of enhanced analytical tools is therefore a critical area of future research.

Current methods, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS), have greatly improved our ability to quantify individual folate species. mdpi.com However, these methods typically require cell lysis, which disrupts the spatial organization of the cell and can lead to artifacts.

A key goal for the future is the development of methods for in vivo and in situ analysis of folate dynamics. This could involve the use of genetically encoded fluorescent biosensors that can report on the concentration of specific folate derivatives in real-time within living cells. Such sensors would provide unprecedented insights into the spatial and temporal regulation of folate metabolism.

Another promising approach is the use of chemical probes that can be used to label and visualize folate-binding proteins or to track the metabolic fate of folate molecules. For example, a photoaffinity probe based on 5-formyl-THF has been used to identify novel folate-binding proteins in plants, revealing unexpected connections to nitrogen and carbohydrate metabolism. nih.gov

Improvements in mass spectrometry imaging techniques could also allow for the visualization of the subcellular distribution of different folate species. This would be particularly valuable for understanding the compartmentalization of folate metabolism between the cytosol, mitochondria, and nucleus.

The development of these advanced analytical tools will be essential for answering many of the outstanding questions in folate research, from the elucidation of novel enzymatic functions to the integration of folate metabolism into the broader network of cellular processes.

Q & A

Q. What are the primary synthetic routes for (6S)-Tetrahydrofolic Acid, and how do they address stereochemical purity?

this compound (THF) is synthesized via catalytic hydrogenation of folic acid or dihydrofolic acid using Pt or Pd catalysts. However, this method often yields a racemic mixture of 6S and 6R diastereomers . To isolate the (6S)-isomer, chiral chromatography or enzymatic reduction (e.g., using dihydrofolate reductase with NADPH cofactors) is employed. Recent protocols emphasize the use of immobilized enzymes to enhance stereoselectivity and reduce purification steps .

Q. How can researchers stabilize (6S)-THF during experimental workflows to prevent oxidation?

(6S)-THF is highly sensitive to oxidation, requiring stabilization with reducing agents like sodium ascorbate (1–5 mM) and 2-mercaptoethanol (0.1–0.5 mM) in buffers. Anaerobic conditions (e.g., nitrogen-purged environments) and light-resistant containers are critical for long-term storage. Analytical studies recommend HEPES buffer (pH 7.4) with 10% ethanol for maintaining stability during HPLC-MS analysis .

Q. What analytical techniques are most reliable for quantifying (6S)-THF in biological matrices?

Reverse-phase HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) using stable isotope-labeled internal standards (e.g., ¹³C-labeled THF) is the gold standard. Ion mobility quadrupole time-of-flight mass spectrometry (IM-QTOFMS) improves specificity by resolving co-eluting isomers, such as 6S and 6R diastereomers, which differ in collision cross-sectional areas .

Advanced Research Questions

Q. How do researchers address discrepancies in activity between (6S)-THF and its 6R,S isomer in methylation studies?

The 6R,S isomer is metabolically inert and competes with (6S)-THF for binding sites in methyltransferase assays, leading to underestimated enzymatic activity. To mitigate this, studies use chiral separation techniques (e.g., cyclodextrin-based columns) or synthesize enantiomerically pure (6S)-THF via asymmetric hydrogenation. Kinetic assays with purified 5-methyltetrahydrofolate homocysteine methyltransferase (MTR) are recommended to isolate isomer-specific effects .

Q. What experimental designs are optimal for studying (6S)-THF’s role in one-carbon metabolism under hypoxic conditions?

Hypoxia alters folate metabolism by upregulating mitochondrial folate transporters. Researchers use isotopic tracing (e.g., ¹³C-formate or ¹⁵N-glutamate) in cell cultures under controlled O₂ levels (1–5% O₂) to track one-carbon flux. LC-MS-based metabolomics paired with CRISPR-edited folate pathway genes (e.g., MTHFD1 or SHMT2) can elucidate compartment-specific (cytosolic vs. mitochondrial) contributions of (6S)-THF .

Q. How can crystallization challenges of (6S)-THF salts be overcome for structural studies?

Crystallization of (6S)-THF salts (e.g., with 4-(2-hydroxyethyl)-morpholine) requires pH-controlled microseeding and anti-solvent vapor diffusion. X-ray diffraction studies highlight that slow evaporation at 4°C in ethanol/water (70:30 v/v) yields monoclinic crystals suitable for resolving the stereochemistry at C6. Co-crystallization with methylenetetrahydrofolate dehydrogenase (MTHFD1) has also been used to stabilize the active conformation .

Q. What methodologies resolve contradictions in (6S)-THF’s bioavailability across in vitro and in vivo models?

Discrepancies arise from differences in folate-binding protein interactions and gut microbiota-mediated modifications. Dual-isotope labeling (³H-THF and ¹⁴C-glutamate) in murine models, paired with germ-free vs. conventional microbiota comparisons, can dissect host-microbe contributions. Ex vivo intestinal perfusion models with Ussing chambers further quantify transporter-mediated uptake .

Methodological Resources

  • Stereochemical Analysis : Use chiral columns (Chirobiotic T) with mobile phases of methanol/ammonium acetate (pH 6.8) for isomer separation .
  • Metabolic Flux Studies : Leverage KEGG pathways (map00260, map04981) for annotating one-carbon metabolic networks .
  • Crystallization Protocols : Refer to Merck Patent GmbH’s methods for salt preparation and diffraction conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.